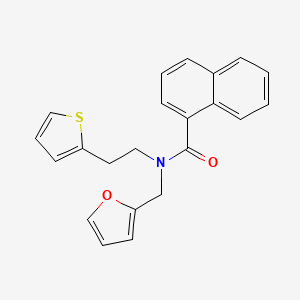

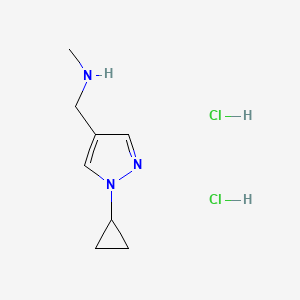

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTY720 has been extensively studied for its ability to modulate the immune system and has shown promising results in the treatment of various autoimmune diseases.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives have been reviewed extensively, focusing on their structure-activity relationships over the last decade. Research in this area has been organized based on the therapeutic properties indicated by specific biological test systems. The investigations cover a spectrum of molecular structures, highlighting the complex interplay between the thiophene ring and various other aromatic ring systems such as benzene, naphthalene, and furan. This body of work underscores the challenge in identifying a consistent activity pattern across different molecular structures, emphasizing the nuanced influence of the thiophene ring and its derivatives in medicinal chemistry (Drehsen & Engel, 1983).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The role of furan and thiophene substituents in medicinal chemistry is further highlighted by their incorporation into purine and pyrimidine nucleobases, nucleosides, and selected analogues. This review presents an exhaustive comparison of heteroaryl-substituted derivatives to their aryl counterparts, focusing on antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. It showcases the significance of bioisosteric replacement of aryl substituents with heteroaryl ones, providing a comprehensive overview of various compounds' modifications to achieve optimal activity and selectivity (Ostrowski, 2022).

Advances in Synthesis and Anticancer Activity

Recent advancements in the synthesis of molecules containing furan derivatives, among others, have shown promising anticancer activity. This review highlights the strategic design and structure-activity relationship of different derivatives, showcasing the critical role these compounds play in drug discovery for cancer treatment. The review discusses various mechanisms of action, such as apoptosis induction, cell cycle arrest, and kinase inhibition, demonstrating the potential of furan derivatives in developing targeted anticancer drugs (Akhtar et al., 2017).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c24-22(21-11-3-7-17-6-1-2-10-20(17)21)23(16-18-8-4-14-25-18)13-12-19-9-5-15-26-19/h1-11,14-15H,12-13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZDKRHACPKOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2647768.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2647777.png)

![7-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2647778.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)

![[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2647784.png)